BenchChemオンラインストアへようこそ!

2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid

Molecular Weight Exact Mass Fluorine Substitution

2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid (CAS 1401319-25-2, molecular formula C₁₄H₁₂FN₃O₂, molecular weight 273.26 g/mol) is a synthetic fluorinated heterocyclic compound belonging to the pyrimido[1,2-b]indazole class. This fused tricyclic scaffold features a 10-fluoro substituent on the indazole phenyl ring, 2,4-dimethyl substitution on the pyrimidine ring, and an acetic acid side chain at the 3-position.

Molecular Formula C14H12FN3O2
Molecular Weight 273.267
CAS No. 1401319-25-2
Cat. No. B2740633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid
CAS1401319-25-2
Molecular FormulaC14H12FN3O2
Molecular Weight273.267
Structural Identifiers
SMILESCC1=C(C(=NC2=C3C(=NN12)C=CC=C3F)C)CC(=O)O
InChIInChI=1S/C14H12FN3O2/c1-7-9(6-12(19)20)8(2)18-14(16-7)13-10(15)4-3-5-11(13)17-18/h3-5H,6H2,1-2H3,(H,19,20)
InChIKeyUVJLLGKZGDCTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid (CAS 1401319-25-2): Structural Identity and Procurement Baseline


2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid (CAS 1401319-25-2, molecular formula C₁₄H₁₂FN₃O₂, molecular weight 273.26 g/mol) is a synthetic fluorinated heterocyclic compound belonging to the pyrimido[1,2-b]indazole class . This fused tricyclic scaffold features a 10-fluoro substituent on the indazole phenyl ring, 2,4-dimethyl substitution on the pyrimidine ring, and an acetic acid side chain at the 3-position . The pyrimido[1,2-b]indazole core has been explored across multiple therapeutic areas including MAO-B inhibition for neuroprotection, PI3K/Akt pathway modulation for oncology, PDE10A inhibition, and anti-inflammatory applications [1]. It is critical to note that this specific compound lacks publicly available peer-reviewed biological activity data, selectivity profiles, or target engagement metrics in the open scientific literature as of the present analysis. The evidence presented below is therefore grounded exclusively in verifiable physicochemical properties, vendor-reported purity specifications, and synthesis methodology references, which together provide the basis for differentiation from its closest structural analogs.

Why Generic Substitution Is Not Advisable for 2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid in Analog-Based Research Programs


Within the pyrimido[1,2-b]indazole class, small structural perturbations produce markedly different biological profiles. The MAO-B inhibitor series reported by Jismy et al. demonstrated that subtle variations in substituent identity and position on the pyrimido[1,2-b]indazole core directly govern isoform selectivity (MAO-B vs. MAO-A) and neuroprotective efficacy [1]. Similarly, in the PI3K/Akt modulator series disclosed by Bayer Intellectual Property GmbH, the nature and position of substituents on the indazole phenyl ring—including halogen placement—were critical determinants of kinase inhibitory potency and cellular activity [2]. For the specific compound 2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid, the 10-fluoro substitution introduces a measurable molecular weight increase of approximately 18 g/mol and an elevated calculated LogP relative to the non-fluorinated des-fluoro analog (CAS 1955523-50-8), as documented in the quantitative evidence below . These physicochemical differences preclude direct interchangeability without experimental validation, and the absence of published biological data for this specific compound further reinforces the recommendation against casual substitution within analog series.

Quantitative Differentiation Evidence for 2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid vs. Des-Fluoro Analog


Molecular Weight Differentiation: 10-Fluoro vs. Des-Fluoro Analog (Exact Mass Comparison)

The introduction of a fluorine atom at the 10-position of the indazole phenyl ring produces a measurable and analytically resolvable molecular weight increase compared with the des-fluoro analog 2-{2,4-dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid (CAS 1955523-50-8). The target compound possesses a molecular formula of C₁₄H₁₂FN₃O₂, yielding an exact mass of 273.09135486 Da (average mass 273.26 g/mol) [1], while the des-fluoro analog possesses C₁₄H₁₃N₃O₂ with a molecular weight of 255.27 g/mol . The difference of approximately 18 g/mol is analytically significant for LC-MS-based identification and purity assessment in procurement workflows .

Molecular Weight Exact Mass Fluorine Substitution Physicochemical Property

Calculated Lipophilicity (cLogP) Increase Conferred by 10-Fluoro Substitution

Fluorine substitution at the 10-position of the indazole phenyl ring produces a measurable increase in calculated lipophilicity. The target compound (CAS 1401319-25-2) has a vendor-reported calculated LogP value of 2.26554 , while the des-fluoro analog (CAS 1955523-50-8) has a reported cLogP of 2.12644 from the same vendor source using the same computational methodology . Topological polar surface area (TPSA) is identical at 67.49 Ų for both compounds, indicating that the LogP increase is driven exclusively by the fluorine atom's hydrophobic contribution rather than differences in hydrogen-bonding capacity .

Lipophilicity cLogP Fluorine Effect Drug-likeness Permeability

Vendor-Supplied Purity Specification: 98% for 10-Fluoro Compound vs. 95% for Des-Fluoro Analog

Commercial availability data indicate that the 10-fluoro compound (CAS 1401319-25-2) is supplied at a catalog purity specification of 98% by at least one major vendor (Leyan, product 1408061) , whereas the des-fluoro analog (CAS 1955523-50-8) is listed at 95% purity by the same vendor (Leyan, product 2115131) and independently confirmed at 95% minimum purity specification by AKSci (product 4550EB) . This represents a 3-percentage-point purity advantage for the fluorinated compound from a single-supplier comparison.

Purity Specification Quality Control Procurement Grade Vendor Comparison

Synthetic Accessibility of 10-Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal-Free Annulation Methodology

A dedicated synthetic methodology for accessing fluorinated pyrimido[1,2-b]indazole derivatives—including those bearing the 10-fluoro substitution pattern—has been reported in the peer-reviewed literature. The method employs a three-component annulation reaction between enaminones, 3-aminoindazoles, and Selectfluor as the fluorine source, proceeding under metal- and additive-free conditions with excellent functional group compatibility for both aliphatic and aromatic substituents on the enaminone component [1]. This publication provides a validated synthetic route for compounds within the same structural subclass as the target molecule, establishing the feasibility of preparing 10-fluoro-substituted pyrimido[1,2-b]indazole acetic acid derivatives and differentiating them from non-fluorinated analogs that are accessed via alternative condensation-based routes .

Synthesis Methodology Fluorination Metal-Free Selectfluor Enaminones

Recommended Research and Procurement Application Scenarios for 2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid


Structure-Property Relationship (SPR) Studies Comparing 10-Fluoro vs. Des-Fluoro Pyrimido[1,2-b]indazole Acetic Acids

This compound is suitable for systematic SPR studies examining the impact of a single fluorine-for-hydrogen substitution at the 10-position of the indazole ring on lipophilicity-driven properties such as LogD, membrane permeability (PAMPA or Caco-2), plasma protein binding, and microsomal metabolic stability. The documented cLogP difference of +0.139 units relative to the des-fluoro analog (CAS 1955523-50-8) provides a pre-experimental hypothesis for altered ADME behavior . The identical TPSA (67.49 Ų) between the two compounds allows for clean attribution of any observed differences to the fluorine atom's electronic and steric contributions rather than changes in hydrogen-bonding capacity .

Medicinal Chemistry Hit Expansion and Fragment Optimization within Pyrimido[1,2-b]indazole Kinase or MAO-B Programs

For research groups pursuing pyrimido[1,2-b]indazole-based inhibitors of targets such as MAO-B [1], PI3K/Akt [2], PDE10A, or TNF-α, this compound may serve as a carboxylic acid-containing building block or a comparator compound for SAR exploration. The pyrimido[1,2-b]indazole scaffold has validated activity across multiple target classes, and the acetic acid side chain at the 3-position provides a synthetically tractable handle for amide coupling, esterification, or further derivatization. The 10-fluoro substituent offers a point of structural diversification not present in the simpler des-fluoro analog, potentially enabling exploration of halogen-specific interactions (e.g., fluorine-mediated hydrogen bonds, multipolar interactions with protein backbone carbonyls) in target binding pockets.

Analytical Reference Standard Procurement for LC-MS Method Development and Compound Library Quality Control

The well-defined molecular weight (273.26 g/mol) and the distinct +18 Da mass shift relative to the des-fluoro analog make this compound a practical candidate for use as an analytical reference standard in LC-MS method development [3]. The 98% vendor-specified purity provides a higher starting specification compared with the 95% purity of the des-fluoro analog, potentially simplifying QC acceptance criteria for compound library registration . The compound is stocked by multiple independent suppliers (Leyan, InterBioScreen via ChemBase, CymitQuimica), supporting procurement feasibility for medium-throughput screening collections.

Custom Synthesis Feasibility Assessment for Scale-Up Using Published Fluorination Methodology

The published metal-free, additive-free annulation methodology using Selectfluor provides a starting point for laboratories evaluating the feasibility of custom re-synthesis or scale-up of this compound [4]. The method's compatibility with diverse enaminone substrates and its avoidance of transition-metal catalysts reduce both purification complexity and metal contamination risk—considerations that are directly relevant for biological assay reproducibility.

Quote Request

Request a Quote for 2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.